molecular formula C9H10F3N B144626 (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine CAS No. 127733-46-4

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

Cat. No. B144626
M. Wt: 189.18 g/mol
InChI Key: DPLIMKBGTYIUCB-ZCFIWIBFSA-N
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Description

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in the production of selective tetrodotoxin-sensitive blockers, which are used in pain management .

Synthesis Analysis

The synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine has been achieved through a bienzyme cascade system involving R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This method has demonstrated a high enantiomeric excess of over 99.9%, indicating a highly efficient and selective process. The use of a bienzyme system has been shown to increase the substrate handling capacity significantly, which is a promising development for industrial-scale production .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, they do provide insights into related compounds. For example, the copper(II) complexes of similar chiral amines have been studied, revealing that the ligands can bind to the metal center in a planar fashion, which may suggest potential coordination geometries for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine when interacting with metals .

Chemical Reactions Analysis

The chemical reactivity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine can be inferred from its use as an intermediate in various syntheses. For instance, it can undergo condensation reactions with substituted phenyl isocyanates to form phenyl ureas, which have shown significant inhibition activity against acetylcholinesterase and butyrylcholinesterase . This indicates that the compound is versatile and can be functionalized to create a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine are not explicitly detailed in the provided papers. However, the high enantiomeric excess achieved during its synthesis suggests that the compound has a stable chiral center, which is crucial for its activity in pharmaceutical applications. The presence of the trifluoromethyl group is likely to influence its lipophilicity and could affect its ability to cross biological membranes, which is an important consideration in drug design .

Scientific Research Applications

Bioenzymatic Characteristics and Eco-environmental Applications

Phenolic contaminants, which could include derivatives or reaction products of compounds similar to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, pose risks to both wildlife and humans due to their toxicity. Research has identified artificial metal and metal-oxide nanozymes with enzymatic characteristics capable of transforming these contaminants, suggesting potential eco-environmental restoration applications for such compounds (Chen et al., 2019).

Gas Separation Technologies

Innovations in room temperature ionic liquids (RTILs) and supported ionic liquid membranes (SILMs) have shown advancements in gas separations, such as CO2/N2 and CO2/CH4. This research indicates the importance of exploring new materials, possibly including or related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, for enhancing the efficiency and effectiveness of gas separation processes (Scovazzo, 2009).

Hydrogen Production from Bio-ethanol Reforming

The reforming of bio-ethanol, a renewable energy carrier, into hydrogen showcases the role of catalysts, including those potentially derived from or related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. This area of research emphasizes the critical nature of selecting appropriate catalyst supports and preparation methods for efficient hydrogen production (Ni et al., 2007).

Phenyl-ethanoid Glycosides: Biological Activities

The study of phenyl-ethanoid glycosides, which could be structurally or functionally related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, provides insights into their occurrence, biological activities, and potential for therapeutic applications. This research highlights the need for further exploration of such compounds in developing new medicines or health supplements (Frezza et al., 2022).

Cinnamic Acid Derivatives: Anticancer Agents

Research into cinnamic acid derivatives, which share a phenyl group similar to that in (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, has uncovered their potential as anticancer agents. This area of study suggests the potential of structurally similar compounds in medicinal research for developing traditional and synthetic antitumor agents (De et al., 2011).

properties

IUPAC Name

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIMKBGTYIUCB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381249
Record name (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

CAS RN

127733-46-4
Record name (αR)-α-Methyl-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127733-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine
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